5-(4-Chlorophenyl)-2,3-dihydro-1,4-dithiine
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Overview
Description
5-(4-Chlorophenyl)-2,3-dihydro-1,4-dithiine is an organic compound characterized by a dihydro-1,4-dithiine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 1,2-dithiolane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Chlorophenyl)-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2,3-dihydro-1,4-dithiine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-2,3-dihydro-1,4-dithiine is unique due to its dihydro-1,4-dithiine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
6317-12-0 |
---|---|
Molecular Formula |
C10H9ClS2 |
Molecular Weight |
228.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C10H9ClS2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,7H,5-6H2 |
InChI Key |
WXUHLHBZAGARSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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